Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate
CAS No.:
Cat. No.: VC16772848
Molecular Formula: C11H9F3N2O2
Molecular Weight: 258.20 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate -](/images/structure/VC16772848.png)
Specification
Molecular Formula | C11H9F3N2O2 |
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Molecular Weight | 258.20 g/mol |
IUPAC Name | methyl 3-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylate |
Standard InChI | InChI=1S/C11H9F3N2O2/c1-16-8-6(9(17)18-2)4-3-5-7(8)15-10(16)11(12,13)14/h3-5H,1-2H3 |
Standard InChI Key | QJIKTTIODCMOAE-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(C=CC=C2N=C1C(F)(F)F)C(=O)OC |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound's structure features a benzimidazole core fused to a benzene ring, with substituents at three critical positions:
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Position 1: A methyl group () attached to the imidazole nitrogen, which influences ring basicity and steric accessibility .
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Position 2: A trifluoromethyl group () that significantly alters electronic properties through strong electron-withdrawing effects .
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Position 7: A methyl ester () that modulates solubility and serves as a precursor for carboxylic acid derivatives.
IUPAC Name and Stereochemical Considerations
The systematic IUPAC name, methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate, unambiguously defines substituent positions. X-ray crystallographic data for analogous compounds reveal planar benzimidazole systems with bond lengths of and , consistent with conjugated π-systems . The methyl group at N1 adopts a pseudo-axial orientation to minimize steric clashes with the trifluoromethyl group .
Table 1: Key Structural Parameters
Parameter | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 258.20 g/mol | |
X-ray Density (Calc.) | 1.45 g/cm³ | |
Torsion Angle (N1-C2-CF3) | 12.3° |
Synthetic Methodologies
Primary Synthesis Route
The synthesis follows a three-step sequence optimized for yield and purity (Figure 1):
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Condensation: 4-Methoxy-1,2-diaminobenzene reacts with methyl trifluoroacetate in dimethylformamide (DMF) at 110°C for 12 hours, forming the imidazole ring.
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Methylation: The intermediate undergoes N-methylation using methyl iodide () in the presence of potassium carbonate () at 60°C.
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Esterification: Final treatment with thionyl chloride () and methanol () installs the methyl ester.
Reaction monitoring via thin-layer chromatography (TLC) and purification through silica gel column chromatography (ethyl acetate/hexane, 3:7) typically yields 68-72% product .
Critical Process Parameters
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Temperature Control: Exceeding 115°C during condensation promotes decomposition, reducing yield by 15-20%.
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Solvent Selection: DMF outperforms dimethylacetamide (DMAc) in reaction efficiency (92% vs. 78% conversion).
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Catalyst Impact: Adding 0.5 mol% CuI accelerates methylation kinetics by 3-fold compared to uncatalyzed reactions .
Table 2: Optimization of Methylation Step
Condition | Yield (%) | Purity (%) |
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, 60°C, 6h | 72 | 98.5 |
, 80°C, 8h | 65 | 97.2 |
, 100°C, 12h | 58 | 96.1 |
Physicochemical Properties
Spectral Characterization
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(400 MHz, CDCl): δ 8.21 (d, J=8.4 Hz, 1H, H-5), 7.89 (s, 1H, H-4), 4.08 (s, 3H, N1-CH), 3.95 (s, 3H, COOCH) .
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HRMS (ESI+): m/z 259.0821 [M+H] (calc. 259.0824).
Thermodynamic and Solubility Data
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logP: 2.87 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Aqueous Solubility: 0.89 mg/mL at pH 7.4, increasing to 12.3 mg/mL at pH 2.0 due to protonation of the imidazole nitrogen.
Biological Activities and Applications
Antimicrobial Potency
In vitro testing against Staphylococcus aureus (ATCC 29213) demonstrated a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to ciprofloxacin (MIC = 4 μg/mL). The trifluoromethyl group enhances membrane permeability, while the methyl ester improves metabolic stability against esterases .
Anticancer Screening
Preliminary data against MCF-7 breast cancer cells show 48% growth inhibition at 10 μM (72h exposure), with IC values trending lower than first-generation benzimidazoles. Molecular docking studies suggest inhibition of tubulin polymerization through binding at the colchicine site (docking score: -9.2 kcal/mol) .
Table 3: Comparative Cytotoxicity (IC, μM)
Cell Line | This Compound | 5-Fluorouracil |
---|---|---|
MCF-7 (Breast) | 18.4 | 12.1 |
A549 (Lung) | 24.7 | 19.8 |
HepG2 (Liver) | 32.9 | 28.3 |
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